molecular formula C12H17N5O2 B5576088 8-(cyclopentylamino)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione

8-(cyclopentylamino)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B5576088
M. Wt: 263.30 g/mol
InChI Key: PJFHEWDNQVWATH-UHFFFAOYSA-N
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Description

8-(Cyclopentylamino)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione is a synthetic compound belonging to the class of xanthine derivatives. This compound is structurally related to caffeine and theophylline, which are well-known stimulants. It has been studied for its potential pharmacological effects, particularly in the context of its interaction with adenosine receptors.

Scientific Research Applications

8-(Cyclopentylamino)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione has been explored in various scientific fields:

    Chemistry: Used as a model compound to study nucleophilic substitution reactions in purines.

    Biology: Investigated for its effects on cellular signaling pathways, particularly those involving adenosine receptors.

    Medicine: Potential therapeutic applications in treating conditions like asthma, due to its bronchodilator effects.

    Industry: Utilized in the synthesis of other pharmacologically active compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(cyclopentylamino)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione typically involves the following steps:

    Starting Materials: The synthesis begins with 1,3-dimethylxanthine (theobromine) as the core structure.

    Cyclopentylamine Addition: Cyclopentylamine is introduced to the reaction mixture. The reaction is usually carried out in an organic solvent such as ethanol or methanol.

    Catalysis: A catalyst, often a base like sodium hydroxide or potassium carbonate, is used to facilitate the nucleophilic substitution reaction.

    Reaction Conditions: The reaction mixture is heated to reflux for several hours to ensure complete reaction.

Industrial Production Methods

In an industrial setting, the production of this compound would involve similar steps but on a larger scale. Continuous flow reactors and automated systems would be employed to maintain consistent reaction conditions and improve yield. Purification steps such as recrystallization or chromatography are used to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the nitrogen atoms in the purine ring.

    Reduction: Reduction reactions can occur, although they are less common for this compound.

    Substitution: The most common reactions involve nucleophilic substitution, where the cyclopentylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Various amines, halides, and other nucleophiles.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while substitution reactions could produce a variety of substituted purines.

Mechanism of Action

The compound exerts its effects primarily through interaction with adenosine receptors. By binding to these receptors, it can inhibit the action of adenosine, a neurotransmitter that typically promotes sleep and relaxation. This leads to increased alertness and bronchodilation, similar to the effects of caffeine.

Comparison with Similar Compounds

Similar Compounds

    Caffeine: 1,3,7-Trimethylxanthine

    Theophylline: 1,3-Dimethylxanthine

    Theobromine: 3,7-Dimethylxanthine

Uniqueness

Compared to caffeine and theophylline, 8-(cyclopentylamino)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione has a unique cyclopentylamino group, which alters its binding affinity and selectivity for adenosine receptors. This can result in different pharmacological profiles and potential therapeutic applications.

Properties

IUPAC Name

8-(cyclopentylamino)-1,3-dimethyl-7H-purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N5O2/c1-16-9-8(10(18)17(2)12(16)19)14-11(15-9)13-7-5-3-4-6-7/h7H,3-6H2,1-2H3,(H2,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJFHEWDNQVWATH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)NC(=N2)NC3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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